

Commercial Suppliers of High-Purity 1-Octen-3-one-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Octen-3-one-d3

Cat. No.: B12367142

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This technical guide provides an in-depth overview of the commercial availability of high-purity **1-Octen-3-one-d3**, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines key suppliers, their product specifications, and a general experimental protocol for its application.

Introduction to 1-Octen-3-one-d3

1-Octen-3-one is a volatile organic compound known for its characteristic mushroom-like odor and is a significant flavor and aroma component in various foods and biological systems. The deuterated analog, **1-Octen-3-one-d3**, serves as an ideal internal standard for quantitative studies due to its chemical similarity to the native compound and its distinct mass, allowing for precise and accurate measurements by mass spectrometry. The use of such an internal standard is critical to correct for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer **1-Octen-3-one-d3** for research purposes. The following table summarizes the available quantitative data from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

Supplier	Product Name	Purity	Isotopic Enrichment	Available Quantities
MedchemExpress	1-Octen-3-one-d3	Information available on CoA	Information available on CoA	Inquire
aromaLAB	1-Octen-3-one-d3	≥ 95% ^{[1][2]}	Information not readily available	Inquire
Toronto Research Chemicals (TRC)	Not explicitly listed, but specializes in custom synthesis of labeled compounds. ^{[3][4][5][6][7]}	N/A	N/A	Custom synthesis

Note: While other suppliers such as Cayman Chemical and Santa Cruz Biotechnology offer the non-deuterated form of 1-octen-3-one or related compounds, their catalogs did not explicitly list the deuterated version at the time of this guide's compilation.^{[8][9]} Toronto Research Chemicals is a notable source for custom synthesis of a wide array of isotopically labeled compounds and may be a valuable contact for specific requirements.^{[3][4][5][6][7]}

Experimental Protocol: Quantitative Analysis using 1-Octen-3-one-d3 Internal Standard

The following is a generalized experimental workflow for the quantification of 1-octen-3-one in a sample matrix (e.g., food, environmental, or biological samples) using **1-Octen-3-one-d3** as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Standard Preparation

- Primary Stock Solution of 1-Octen-3-one (Analyte): Prepare a stock solution of unlabeled 1-Octen-3-one in a suitable solvent (e.g., methanol, hexane) at a concentration of, for example, 1 mg/mL.

- Internal Standard (IS) Stock Solution: Prepare a stock solution of **1-Octen-3-one-d3** in the same solvent at a concentration of, for example, 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknowns but without the analyte) with known concentrations of the analyte stock solution. Add a constant, known amount of the **1-Octen-3-one-d3** internal standard stock solution to each calibration standard.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation

- Accurately weigh or measure the sample to be analyzed.
- Spike the sample with a known amount of the **1-Octen-3-one-d3** internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentration.
- Perform an extraction procedure appropriate for the sample matrix to isolate the volatile and semi-volatile compounds, including 1-octen-3-one and its deuterated internal standard. Common techniques include solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), or liquid-liquid extraction.
- The extracted sample is then ready for GC-MS analysis.

GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.
 - Injection Mode: Splitless or split injection, depending on the expected concentration of the analyte.
 - Oven Temperature Program: An optimized temperature gradient is crucial for the separation of 1-octen-3-one from other matrix components. A typical program might start

at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

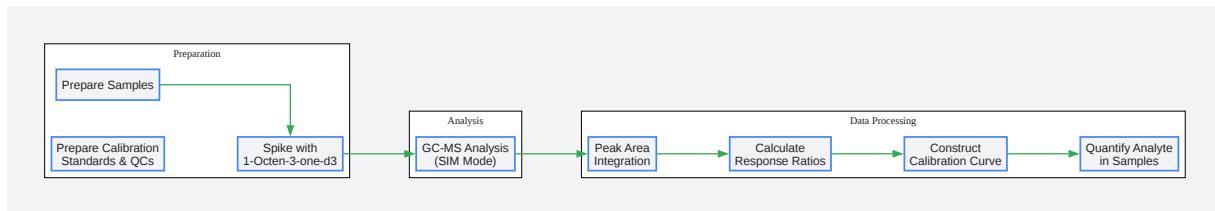
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for both the native 1-octen-3-one and the deuterated internal standard.
 - 1-Octen-3-one (m/z): Common ions include 57, 85, and 126 (molecular ion).
 - **1-Octen-3-one-d3** (m/z): The corresponding ions will be shifted by +3 mass units (e.g., 60, 88, and 129). The exact ions to monitor should be confirmed by analyzing the pure standards.

Data Analysis

- Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards, QC samples, and unknown samples.
- Calculate the response ratio (analyte peak area / internal standard peak area) for each injection.
- Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.
- Determine the concentration of 1-octen-3-one in the unknown samples by interpolating their response ratios on the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for a quantitative analysis using a deuterated internal standard.

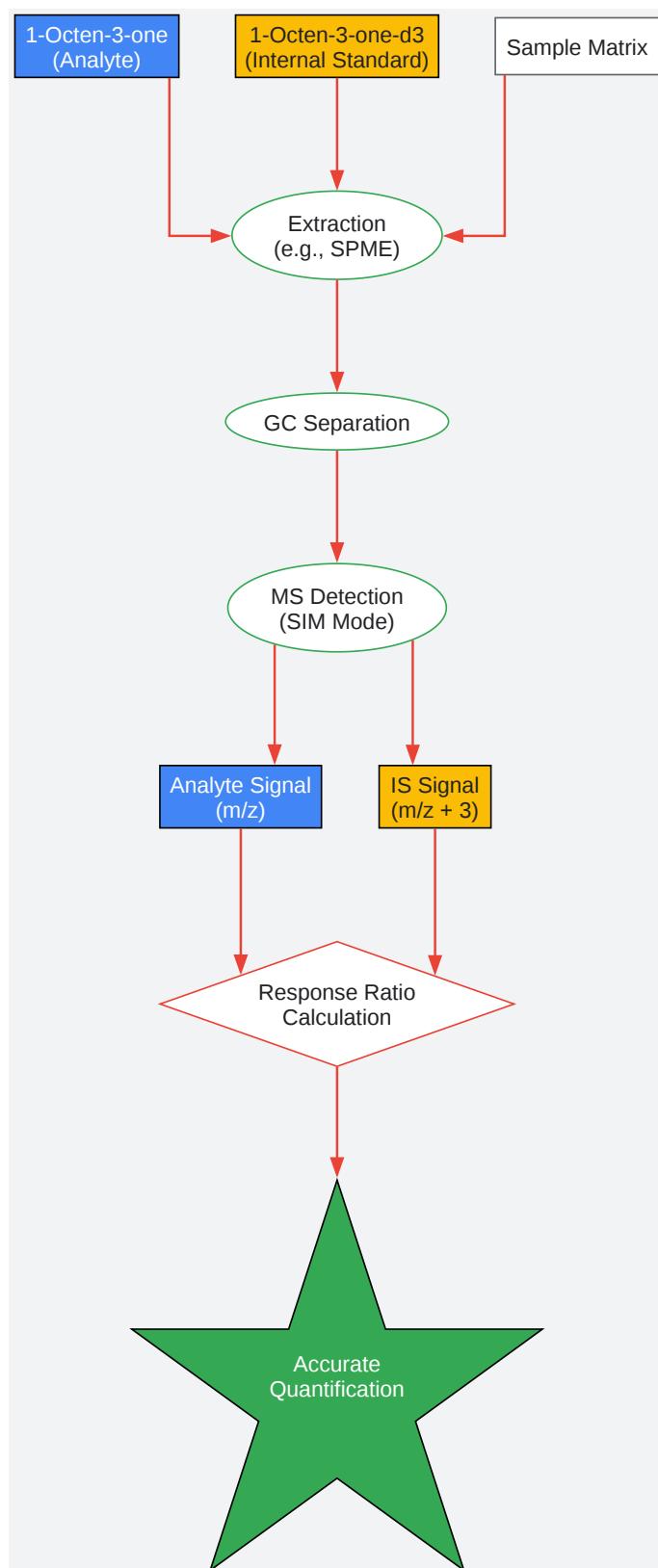


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Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway and Experimental Logic

In the context of quantitative analysis, the "signaling pathway" is a logical flow of operations designed to ensure accuracy and precision. The core principle is the use of a stable isotope-labeled internal standard that behaves identically to the analyte during extraction and analysis, thus normalizing for any variations.



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Caption: Logic of stable isotope dilution analysis.

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- To cite this document: BenchChem. [Commercial Suppliers of High-Purity 1-Octen-3-one-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12367142#commercial-suppliers-of-high-purity-1-octen-3-one-d3>

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